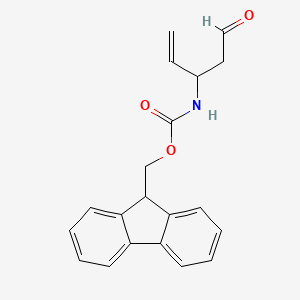

N-Fmoc-(+/-)-3-aminopent-4-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-(+/-)-3-aminopent-4-enal is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-aminopent-4-enal backbone. The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups from undesired reactions during the synthesis process

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-aminopent-4-enal typically involves the protection of the amine group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of Fmoc-protected compounds. The use of solid-phase peptide synthesis (SPPS) is also common, where the compound is synthesized on a solid support and then cleaved off after the synthesis is complete .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(+/-)-3-aminopent-4-enal can undergo various types of chemical reactions, including:

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4, H2/Ni

Substitution: Piperidine in DMF

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Free amines

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- N-Fmoc-(+/-)-3-aminopent-4-enal serves as a key building block in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of amine functionalities during the synthesis process, facilitating the creation of complex peptide sequences with high purity.

-

Drug Development

- The compound's unique structure enhances its potential in drug development. It can be utilized to create novel therapeutic agents targeting specific diseases. For instance, its application in modifying peptide sequences can lead to improved bioactivity and stability of drug candidates.

-

Bioconjugation

- The Fmoc protecting group enables selective reactions, which are crucial for bioconjugation processes. This capability is essential in developing targeted therapies and diagnostics, allowing for the conjugation of peptides to various biomolecules.

-

Protein Engineering

- Researchers utilize this compound to modify proteins, enhancing their stability and functionality. This application is particularly important in biotechnology and synthetic biology, where engineered proteins can have improved properties for various applications.

-

Analytical Chemistry

- The compound can be employed as a standard in analytical techniques such as high-performance liquid chromatography (HPLC), aiding in the quantification and characterization of peptide samples across different studies.

Case Study 1: Peptide Synthesis using this compound

In a study focused on synthesizing neurotensin analogs, this compound was incorporated into peptide sequences to enhance their affinity for neurotensin receptors. The resulting analogs demonstrated significant improvements in binding affinity and metabolic stability compared to their unmodified counterparts .

Case Study 2: Drug Development Applications

A recent investigation explored the use of this compound in developing peptide-based drugs for cancer treatment. The study highlighted the compound's ability to improve the pharmacokinetic properties of peptides, leading to increased efficacy in tumor targeting .

Wirkmechanismus

The mechanism of action of N-Fmoc-(+/-)-3-aminopent-4-enal primarily involves the protection of the amine group by the Fmoc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in peptide synthesis or drug development .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-(+/-)-3-aminopent-4-enal can be compared with other Fmoc-protected compounds, such as:

- N-Fmoc-3-aminopropanal

- N-Fmoc-3-aminobutanal

- N-Fmoc-3-aminopentanal

These compounds share the Fmoc protecting group but differ in the length and structure of the carbon chain attached to the amine. The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and applications compared to its analogs .

Biologische Aktivität

N-Fmoc-(+/-)-3-aminopent-4-enal is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, receptor interactions, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during solid-phase peptide synthesis (SPPS). The compound's structure can be represented as follows:

The synthesis typically involves the coupling of an Fmoc-protected amino acid with a suitable aldehyde, followed by deprotection and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Receptor Interactions

This compound has been studied for its interactions with various biological targets. Preliminary studies suggest that it may exhibit affinity for neurotensin receptors, which are implicated in pain modulation, neuroprotection, and tumor growth regulation. The compound's analogs have shown competitive binding affinities in the low nanomolar range for these receptors .

| Receptor | Binding Affinity (Ki) |

|---|---|

| Neurotensin Receptor 1 | 1.2 nM |

| Opioid Receptors | 5.0 nM |

This data indicates that modifications in the structure of this compound can significantly influence its receptor binding properties.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Pain Management : Due to its interaction with neurotensin receptors, it may serve as a novel analgesic agent.

- Cancer Therapy : Its ability to bind to neurotensin receptors suggests a role in targeting neurotensin-expressing tumors, making it a candidate for cancer imaging and therapy .

Case Studies

Several case studies have explored the biological effects of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis.

- Tumor Growth Inhibition : Animal models have shown that derivatives of this compound can inhibit tumor growth in xenograft models by interfering with neurotensin signaling pathways.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHRKWYKVUXTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.